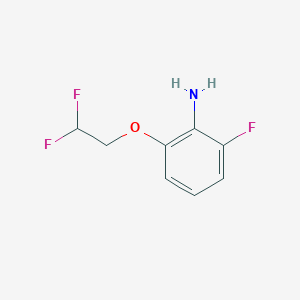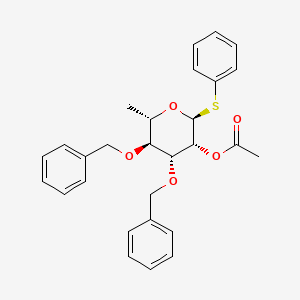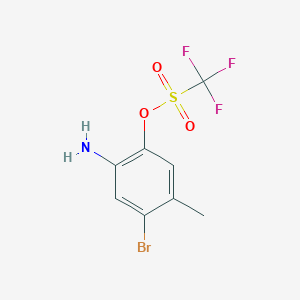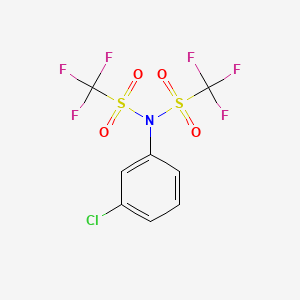
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide is a chemical compound known for its strong electron-withdrawing properties. It is widely used in various chemical reactions and industrial applications due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of trifluoromethanesulfonyl fluoride with aniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride at low temperatures, usually around -40°C to 0°C, under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often recrystallized from solvents like toluene to obtain a pure crystalline form .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:
Substitution Reactions: It acts as a triflating reagent, facilitating the substitution of hydrogen atoms in organic molecules with trifluoromethyl groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used with this compound include potassium hexamethyldisilazide (KHMDS) and palladium catalysts. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include triflated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges on reaction intermediates, facilitating various chemical transformations. The compound targets specific molecular pathways, particularly those involving nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the chlorine atom on the phenyl ring.
Bistriflimide: Known for its use in ionic liquids and lithium-ion batteries.
Uniqueness
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the chlorine atom, which enhances its reactivity and selectivity in certain chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C8H4ClF6NO4S2 |
|---|---|
Peso molecular |
391.7 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4ClF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
Clave InChI |
VPTHJRFJWASZSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


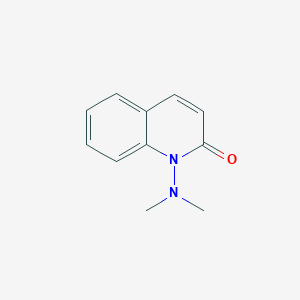

![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
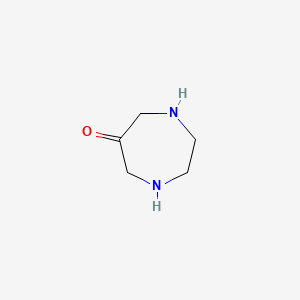
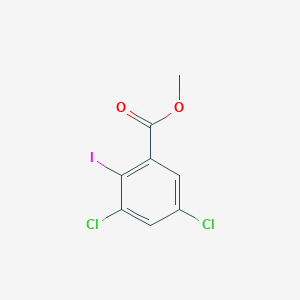
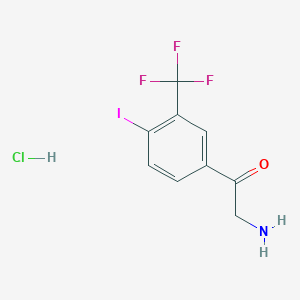
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)



